Aluminum hydroxystearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum hydroxystearate is a chemical compound with the molecular formula C54H105AlO9. It is a white powder that is less soluble in nonpolar compounds compared to other aluminum stearates, but more soluble in polar compounds . This compound is widely used in various industries due to its unique properties, such as being a waterproofing agent, lubricant, and gelling agent .

Preparation Methods

Aluminum hydroxystearate can be synthesized through the reaction of aluminum salts with stearic acid. One common method involves the precipitation of aluminum hydroxide from an aqueous solution of aluminum chloride or nitrate by adding a base such as sodium hydroxide . The resulting aluminum hydroxide is then reacted with stearic acid to form this compound. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product .

Chemical Reactions Analysis

Aluminum hydroxystearate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various acids and bases for substitution reactions . The major products formed from these reactions include aluminum oxide, stearic acid, and substituted aluminum compounds .

Scientific Research Applications

Aluminum hydroxystearate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aluminum hydroxystearate varies depending on its application. In the case of its use as an antacid, it acts by neutralizing hydrochloric acid in gastric secretions, thereby increasing the pH and inhibiting the action of pepsin . In vaccine formulations, it functions as an adjuvant by adsorbing antigens onto its surface, enhancing their presentation to the immune system and stimulating a stronger immune response . The molecular targets and pathways involved include the neutralization of gastric acid and the activation of immune cells .

Comparison with Similar Compounds

Aluminum hydroxystearate can be compared with other metallic stearates such as:

Calcium stearate: Used as a lubricant and stabilizer in the plastics industry.

Magnesium stearate: Commonly used as a lubricant in pharmaceutical tablet formulations.

Zinc stearate: Employed as a release agent and lubricant in the rubber and plastics industries.

What sets this compound apart is its unique solubility properties and its effectiveness as a waterproofing agent and gelling agent . Additionally, its use as an adjuvant in vaccines highlights its importance in the medical field .

Properties

Molecular Formula |

C54H105AlO9 |

|---|---|

Molecular Weight |

925.4 g/mol |

IUPAC Name |

bis(2-hydroxyoctadecanoyloxy)alumanyl 2-hydroxyoctadecanoate |

InChI |

InChI=1S/3C18H36O3.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21;/h3*17,19H,2-16H2,1H3,(H,20,21);/q;;;+3/p-3 |

InChI Key |

WBZOJFMJTUQVES-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)O[Al](OC(=O)C(CCCCCCCCCCCCCCCC)O)OC(=O)C(CCCCCCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

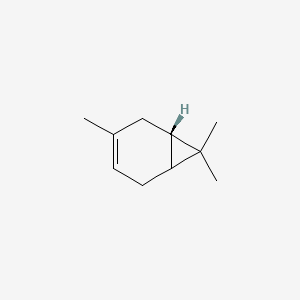

![1-[[(4-Hydroxyphenyl)ethyl]amino]-1-propanone hydrochloride](/img/structure/B13827901.png)